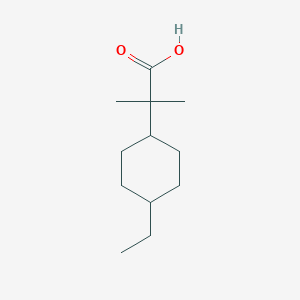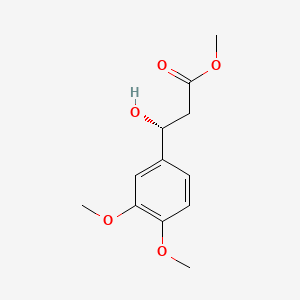
Methyl (R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a hydroxypropanoate backbone and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
化学反応の分析
Types of Reactions
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is methyl (3R)-3-(3,4-dimethoxyphenyl)-3-oxopropanoate.
Reduction: The major product is methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanol.
Substitution: The major products depend on the substituents introduced, such as brominated or nitrated derivatives.
科学的研究の応用
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes
作用機序
The mechanism of action of methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
類似化合物との比較
Similar Compounds
Methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate: This compound has hydroxyl groups instead of methoxy groups on the phenyl ring.
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-oxopropanoate: This compound has a ketone group instead of a hydroxy group on the propanoate backbone.
Uniqueness
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both methoxy groups and a hydroxy group, which confer distinct chemical properties and reactivity. These functional groups allow for a wide range of chemical modifications and applications in various fields .
特性
分子式 |
C12H16O5 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC名 |
methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9,13H,7H2,1-3H3/t9-/m1/s1 |
InChIキー |
SHFROUGGNHDEIJ-SECBINFHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H](CC(=O)OC)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


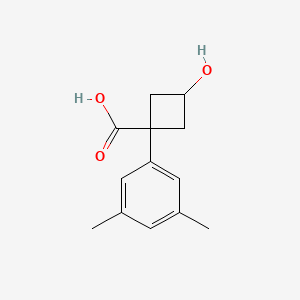
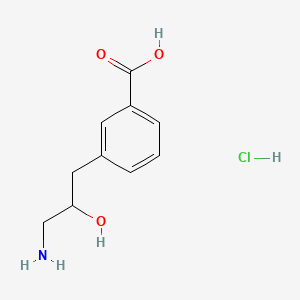
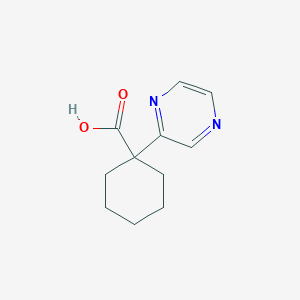
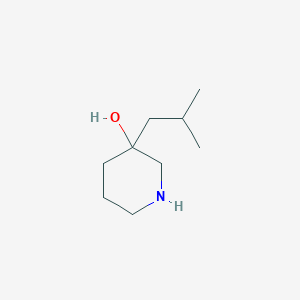
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)
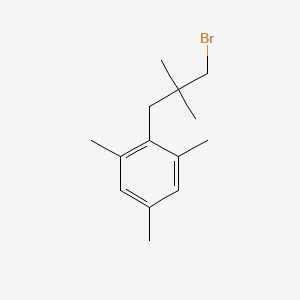
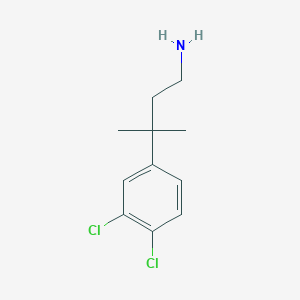
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
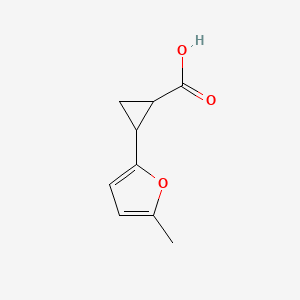
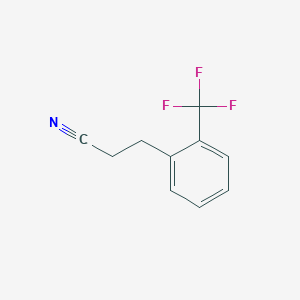
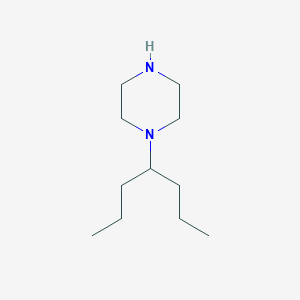
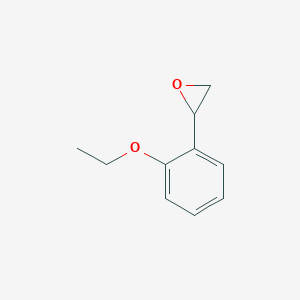
![1-[(2-Bromo-6-fluorophenyl)methyl]piperazine](/img/structure/B13608168.png)
